molecular formula C20H32O B12556505 2,6-Di-tert-butyl-4-(3,3-dimethylbut-1-en-1-yl)phenol CAS No. 185521-71-5

2,6-Di-tert-butyl-4-(3,3-dimethylbut-1-en-1-yl)phenol

Cat. No.: B12556505
CAS No.: 185521-71-5
M. Wt: 288.5 g/mol
InChI Key: JCBHKZKEIGVPBW-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-(3,3-dimethylbut-1-en-1-yl)phenol is an organic compound characterized by its phenolic structure with bulky tert-butyl groups and a dimethylbutenyl side chain. This compound is known for its antioxidant properties and is used in various industrial applications to stabilize products against oxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-4-(3,3-dimethylbut-1-en-1-yl)phenol typically involves the alkylation of phenol with tert-butyl groups and a subsequent addition of the dimethylbutenyl side chain. One common method is the Friedel-Crafts alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-(3,3-dimethylbut-1-en-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydroxy derivatives.

Scientific Research Applications

2,6-Di-tert-butyl-4-(3,3-dimethylbut-1-en-1-yl)phenol has several scientific research applications:

Mechanism of Action

The antioxidant effect of 2,6-Di-tert-butyl-4-(3,3-dimethylbut-1-en-1-yl)phenol is primarily due to its ability to donate hydrogen atoms from the phenolic group, neutralizing free radicals and preventing oxidative damage. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic group from rapid degradation and enhancing its stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Di-tert-butyl-4-(3,3-dimethylbut-1-en-1-yl)phenol is unique due to its specific structural features, including the dimethylbutenyl side chain, which may impart distinct properties and applications compared to other similar compounds.

Properties

CAS No.

185521-71-5

Molecular Formula

C20H32O

Molecular Weight

288.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-(3,3-dimethylbut-1-enyl)phenol

InChI

InChI=1S/C20H32O/c1-18(2,3)11-10-14-12-15(19(4,5)6)17(21)16(13-14)20(7,8)9/h10-13,21H,1-9H3

InChI Key

JCBHKZKEIGVPBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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